molecular formula C28H21N5O2 B11667028 (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine

(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine

Cat. No.: B11667028
M. Wt: 459.5 g/mol
InChI Key: HWRRMNZTHHEPJU-BIZUNTBRSA-N
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Description

(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of phenyl groups and the formation of the methoxy linkage. Common reagents used in these steps include phenylboronic acid, palladium catalysts, and various solvents such as dichloromethane and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or halogen atoms, onto the phenyl rings.

Scientific Research Applications

(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H21N5O2

Molecular Weight

459.5 g/mol

IUPAC Name

(E)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-phenylethanimine

InChI

InChI=1S/C28H21N5O2/c1-19(20-11-5-2-6-12-20)32-34-17-23-30-27-25-24(21-13-7-3-8-14-21)26(22-15-9-4-10-16-22)35-28(25)29-18-33(27)31-23/h2-16,18H,17H2,1H3/b32-19+

InChI Key

HWRRMNZTHHEPJU-BIZUNTBRSA-N

Isomeric SMILES

C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)/C6=CC=CC=C6

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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